molecular formula C17H16N2O4S B11501866 N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide

Cat. No.: B11501866
M. Wt: 344.4 g/mol
InChI Key: WMCTZCUXMDNQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxyphenyl group with a furo[3,4-c]pyridinyl moiety, linked via a sulfanylacetamide bridge. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furo[3,4-c]pyridinyl core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the sulfanyl group: This step can be achieved by reacting the furo[3,4-c]pyridinyl core with a thiol reagent under mild conditions.

    Coupling with the methoxyphenyl group: The final step involves the acylation of the intermediate with 4-methoxyphenyl acetic acid or its derivatives, using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Continuous flow reactors: To ensure consistent reaction conditions and high yields.

    Automated synthesis: To reduce human error and increase efficiency.

    Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Conducted under inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Requires appropriate catalysts or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield sulfoxides or sulfones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the replacement of specific functional groups with new substituents.

Scientific Research Applications

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.

    Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.

    Gene expression: Influencing the transcription or translation of specific genes.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-2-[(3-oxo-1,3-dihydroisobenzofuran-4-yl)sulfanyl]acetamide: Differing in the core structure, which may affect its reactivity and applications.

    N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1,3-dihydrobenzofuran-4-yl)sulfanyl]acetamide: Featuring a benzofuran core instead of a furo[3,4-c]pyridinyl core, leading to variations in chemical properties.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16N2O4S/c1-10-7-11-8-23-17(21)15(11)16(18-10)24-9-14(20)19-12-3-5-13(22-2)6-4-12/h3-7H,8-9H2,1-2H3,(H,19,20)

InChI Key

WMCTZCUXMDNQOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)OC)C(=O)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.